

# Spectroscopic Characterization of 1-(Cyclopropylcarbonyl)piperazine: A Technical Guide

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## Compound of Interest

Compound Name: 1-(Cyclopropylcarbonyl)piperazine

Cat. No.: B3024915

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## Introduction

**1-(Cyclopropylcarbonyl)piperazine**, with the CAS number 59878-57-8, is a chemical intermediate of significant interest in the pharmaceutical industry.[1] As a derivative of piperazine, a heterocyclic amine core found in numerous bioactive molecules, it serves as a crucial building block in the synthesis of more complex pharmaceutical agents, such as Olaparib.[1][2] A thorough understanding of its spectroscopic properties is essential for its identification, quality control, and characterization in research and development settings. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-(Cyclopropylcarbonyl)piperazine**, along with detailed experimental protocols.

## Molecular Structure and Properties

- Chemical Name: cyclopropyl(piperazin-1-yl)methanone
- Molecular Formula: C<sub>8</sub>H<sub>14</sub>N<sub>2</sub>O[3]
- Molecular Weight: 154.21 g/mol [3]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **1-(Cyclopropylcarbonyl)piperazine** by providing detailed information about the chemical environment of its hydrogen ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) atoms.

## Quantitative NMR Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **1-(Cyclopropylcarbonyl)piperazine**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **1-(Cyclopropylcarbonyl)piperazine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~9.73	brs	1H	-NH (Piperazine)
~3.93-3.41	m	4H	-CH <sub>2</sub> - (Piperazine, $\alpha$ to C=O)
~3.09-3.06	m	4H	-CH <sub>2</sub> - (Piperazine, $\alpha$ to NH)
~2.03-1.95	m	1H	-CH- (Cyclopropyl)
~0.80-0.74	m	4H	-CH <sub>2</sub> - (Cyclopropyl)
Solvent: DMSO-d <sub>6</sub> [4]			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **1-(Cyclopropylcarbonyl)piperazine**

Chemical Shift ( $\delta$ ) ppm	Assignment
171.9	C=O (Amide)
42.9	-CH <sub>2</sub> - (Piperazine, $\alpha$ to C=O)
42.2	-CH <sub>2</sub> - (Piperazine, $\alpha$ to NH)
10.7	-CH- (Cyclopropyl)
7.6	-CH <sub>2</sub> - (Cyclopropyl)
Solvent: DMSO-d <sub>6</sub> [4]	

## Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of piperazine derivatives is as follows:

- Sample Preparation: Dissolve 5-10 mg of **1-(Cyclopropylcarbonyl)piperazine** in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d<sub>6</sub>, in a 5 mm NMR tube.[5]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for referencing the chemical shifts ( $\delta = 0.00$  ppm).[5]
- Instrument Setup:
  - Place the NMR tube into the spectrometer's probe.[5]
  - Lock the spectrometer onto the deuterium signal of the solvent.[5]
  - Optimize the magnetic field homogeneity through a process called shimming.[5]
- <sup>1</sup>H NMR Data Acquisition:
  - Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).[5]
  - Utilize a standard single-pulse sequence.[5]

- Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.[5]
- <sup>13</sup>C NMR Data Acquisition:
  - Set the spectral width to cover the expected range for carbon signals (typically 0-200 ppm).[5]
  - Employ a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling and to enhance the signal.[5]
  - Acquire a larger number of scans compared to <sup>1</sup>H NMR due to the lower natural abundance of the <sup>13</sup>C isotope.[5]
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the final NMR spectrum.[5]

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For **1-(Cyclopropylcarbonyl)piperazine**, key functional groups include the N-H bond of the secondary amine, the C=O bond of the amide, and various C-H and C-N bonds.

## Predicted IR Absorption Data

While a specific experimental spectrum for **1-(Cyclopropylcarbonyl)piperazine** is not readily available, the expected characteristic absorption bands are presented in Table 3 based on typical values for its constituent functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for **1-(Cyclopropylcarbonyl)piperazine**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Expected Intensity
3220-3500	N-H Stretch	Secondary Amine (Piperazine)	Medium
3080-3000	C-H Stretch	Cyclopropyl	Medium-Weak
2800-3000	C-H Stretch	Alkyl (Piperazine)	Medium-Strong
1650-1690	C=O Stretch (Amide I band)	Tertiary Amide	Strong
1400-1470	CH <sub>2</sub> Bending (Scissoring)	Piperazine/Cyclopropyl	Medium
1200-1350	C-N Stretch	Amide/Amine	Medium-Strong

Note: The C=O stretching frequency for amides is lower than that for ketones due to resonance with the nitrogen lone pair.[6][7] The N-H stretching frequency is dependent on hydrogen bonding and the physical state of the sample.

## Experimental Protocol: IR Spectroscopy

The following is a general procedure for obtaining an FT-IR spectrum:

- Sample Preparation:
  - KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture into a fine powder and press it into a thin, transparent disk using a hydraulic press.
  - Nujol Mull Method: Grind a small amount of the sample with a few drops of Nujol (mineral oil) to create a thick paste. Spread the paste between two salt plates (e.g., NaCl or KBr).
- Background Spectrum: Record a background spectrum of the empty sample holder (or KBr pellet/salt plates with Nujol) to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and record the spectrum. The typical range for analysis of organic compounds is 4000-400

cm<sup>-1</sup>.<sup>[5]</sup>

- **Data Processing:** The instrument's software automatically subtracts the background from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

## Quantitative MS Data

Table 4: Mass Spectrometry Data for **1-(Cyclopropylcarbonyl)piperazine**

m/z Value	Ion	Technique
155.1179	[M+H] <sup>+</sup> (protonated molecule)	ESI-MS
The exact mass of the neutral molecule (M) is 154.1106 g/mol .		

## Experimental Protocol: Mass Spectrometry

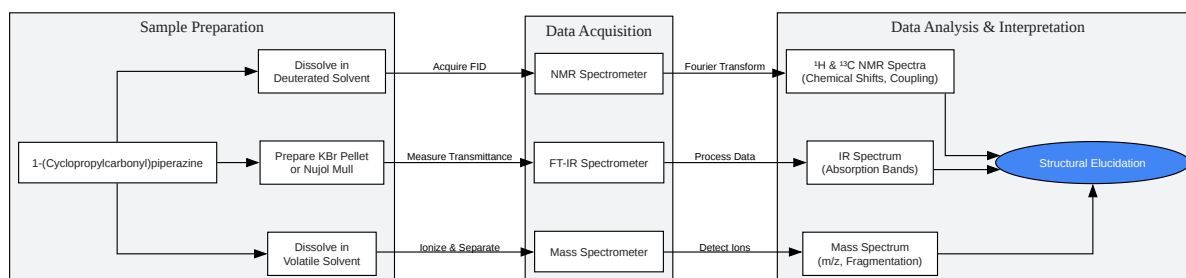
A general protocol for obtaining an Electrospray Ionization (ESI) mass spectrum, often coupled with Liquid Chromatography (LC-MS), is as follows:

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile. The solution should be dilute to avoid saturating the detector.
- **Infusion:** The sample solution is introduced into the ESI source at a constant flow rate.
- **Ionization (ESI):**
  - The sample solution passes through a heated capillary to which a high voltage is applied.

- This process creates a fine spray of charged droplets.
- As the solvent evaporates from the droplets, the charge density increases, eventually leading to the formation of gas-phase ions (e.g.,  $[M+H]^+$ ).
- Mass Analysis: The generated ions are directed into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio.
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus  $m/z$ .

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-(Cyclopropylcarbonyl)piperazine**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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